molecular formula C16H12FNO2S B15075416 Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-thienyl)-2-propenoate CAS No. 853344-54-4

Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-thienyl)-2-propenoate

Cat. No.: B15075416
CAS No.: 853344-54-4
M. Wt: 301.3 g/mol
InChI Key: SIXXULPXEDFZDQ-KPKJPENVSA-N
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Description

Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-thienyl)-2-propenoate is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-thienyl)-2-propenoate typically involves the reaction of ethyl cyanoacetate with 4-(4-fluorophenyl)-2-thiophenecarbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-thienyl)-2-propenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The fluorophenyl and thienyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-thienyl)-2-propenoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-thienyl)-2-propenoate involves its interaction with specific molecular targets and pathways. The cyano group and the fluorophenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-thienyl)-2-propenoate can be compared with other similar compounds, such as:

Properties

CAS No.

853344-54-4

Molecular Formula

C16H12FNO2S

Molecular Weight

301.3 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-[4-(4-fluorophenyl)thiophen-2-yl]prop-2-enoate

InChI

InChI=1S/C16H12FNO2S/c1-2-20-16(19)12(9-18)7-15-8-13(10-21-15)11-3-5-14(17)6-4-11/h3-8,10H,2H2,1H3/b12-7+

InChI Key

SIXXULPXEDFZDQ-KPKJPENVSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=CS1)C2=CC=C(C=C2)F)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CS1)C2=CC=C(C=C2)F)C#N

Origin of Product

United States

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